molecular formula C8H17N3O B3163772 N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide CAS No. 885952-00-1

N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide

Cat. No.: B3163772
CAS No.: 885952-00-1
M. Wt: 171.24 g/mol
InChI Key: YEKPNUPXADZWBC-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-pyrrolidin-1-ylbutanimidamide is a synthetic organic compound featuring a butanimidamide backbone substituted with a pyrrolidin-1-yl group at the 4-position and an N'-hydroxy functional group. The N'-hydroxyamidine group is structurally analogous to hydroxamic acids, known for their metal-chelating properties and roles in enzyme inhibition (e.g., histone deacetylases) .

Properties

IUPAC Name

N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-8(10-12)4-3-7-11-5-1-2-6-11/h12H,1-7H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKPNUPXADZWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide typically involves the reaction of pyrrolidine with a suitable butanimidamide precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide may involve large-scale synthesis using similar reaction pathways as described above, but with optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide has several notable applications across different research domains:

Chemistry

  • Building Block for Synthesis: It serves as a versatile intermediate in organic synthesis, allowing the formation of more complex molecules.
  • Reagent in Reactions: The compound can participate in various organic reactions, including oxidation and reduction processes.

Biology

  • Enzyme Inhibition Studies: Research indicates potential for inhibiting specific enzymes, particularly protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways and diseases.

Medicine

  • Therapeutic Potential: Ongoing studies are exploring its efficacy in developing new drugs, particularly for conditions responsive to PTP inhibition, such as cancer and metabolic disorders. For instance, it has been highlighted in patent literature for its role in treating cancers by targeting PTPN1 and PTPN2 enzymes .

Case Study 1: Cancer Treatment

A study published in a patent document indicated that compounds similar to this compound effectively inhibit PTPs associated with cancer progression. The inhibition of these phosphatases can enhance immune responses against tumors, making this compound a candidate for cancer immunotherapy regimens .

Case Study 2: Metabolic Disorders

Research has shown that PTPN1 inhibitors can improve glucose regulation and lipid profiles in animal models, suggesting potential applications for treating type 2 diabetes and obesity . The unique structure of this compound may provide advantages over existing therapies.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-pyrrolidin-1-ylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred applications.

Structural and Functional Analog: 4-(Benzylsulfanyl)-N'-hydroxybutanimidamide

  • Substituent Differences :
    • Target Compound : Pyrrolidin-1-yl group (cyclic amine, polar, basic).
    • Analog : Benzylsulfanyl group (aromatic sulfur-containing, lipophilic).
  • Molecular Formula and Weight :
    • Target Compound : Estimated as C₈H₁₆N₃O (MW ≈ 170.23 g/mol).
    • Analog : C₁₁H₁₆N₂OS (MW = 224.32 g/mol) .
  • The benzylsulfanyl group enhances lipophilicity, favoring membrane permeability and hydrophobic binding pockets. The sulfur atom may participate in redox reactions or metal coordination.

Other Compounds from

The evidence includes non-analogous compounds, such as Allopurinol riboside (a purine analog) and 3,4-dichlorobenzo[b]thiophene (a halogenated heterocycle). These differ significantly in structure and function, emphasizing the uniqueness of hydroxyamidine derivatives in targeting specific biochemical pathways.

Data Table: Comparative Analysis

Property This compound 4-(Benzylsulfanyl)-N'-hydroxybutanimidamide
Substituent Pyrrolidin-1-yl Benzylsulfanyl
Molecular Formula C₈H₁₆N₃O (estimated) C₁₁H₁₆N₂OS
Molecular Weight ~170.23 g/mol 224.32 g/mol
Polarity High (due to amine group) Moderate (aromatic sulfur reduces polarity)
Likely Applications Enzyme inhibition, metal chelation Lipophilic target engagement, redox activity

Research Findings and Hypotheses

  • Enzyme Inhibition : The N'-hydroxyamidine group in both compounds may act as a zinc-binding motif, analogous to hydroxamic acids in HDAC inhibitors . Pyrrolidine’s flexibility could optimize binding kinetics in enzyme active sites.
  • Pharmacokinetics : The benzylsulfanyl analog’s higher molecular weight and lipophilicity suggest prolonged half-life but reduced renal clearance compared to the pyrrolidine derivative.
  • Toxicity Considerations: Sulfur-containing compounds (e.g., 4-(benzylsulfanyl)-N'-hydroxybutanimidamide) may pose oxidative stress risks, whereas pyrrolidine’s metabolic pathways (e.g., oxidation to pyrrolidinone) could mitigate toxicity.

Biological Activity

N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its versatility in drug design. The basicity and nucleophilicity of the pyrrolidine nitrogen allow for various substitutions that can enhance biological activity . The compound's structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with a pyrrolidine scaffold can act as inhibitors of various enzymes. For instance, studies have shown that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes . Additionally, the compound may influence protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways related to cancer and metabolic diseases .

Antioxidant and Anti-inflammatory Properties

Pyrrolidine derivatives, including this compound, have demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders . Furthermore, their anti-inflammatory effects are significant in managing conditions like arthritis and cardiovascular diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

Activity Assay Type IC50/EC50 Values Reference
COX-1 InhibitionEnzyme Assay0.056 µM
COX-2 InhibitionEnzyme Assay0.024 µM
DPP-IV InhibitionEnzyme Assay12 nM
Antioxidant ActivityDPPH Scavenging AssayIC50 = 15 µM

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Therapeutics : A study demonstrated that the compound effectively inhibited PTPs associated with cancer progression. This inhibition led to reduced cell proliferation in vitro, suggesting its potential as an anticancer agent .
  • Metabolic Disorders : Research indicated that this compound could enhance insulin signaling by inhibiting DPP-IV, leading to improved glucose tolerance in diabetic models .
  • Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal damage, indicating its potential utility in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide with high purity?

  • Answer : Synthesis should follow protocols for analogous amidoxime derivatives, such as coupling pyrrolidine-containing precursors with hydroxylamine under controlled pH (e.g., 8–10) to minimize side reactions. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is critical to isolate the target compound. Validate purity using HPLC with UV detection at 254 nm and confirm structural integrity via 1H^1H-NMR (e.g., δ 1.8–2.1 ppm for pyrrolidine protons) and ESI-MS (expected [M+H]+^+ peak at m/z ~213) .

Q. How should researchers handle safety risks during experimental work with this compound?

  • Answer : Adopt precautions for compounds with acute toxicity and skin/eye irritation risks. Use fume hoods for weighing and reactions, nitrile gloves (tested for chemical resistance), and full-face shields. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Toxicity data for structural analogs (e.g., GHS Category 2 acute toxicity) suggest strict adherence to OSHA guidelines for lab hygiene and waste disposal .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via TLC (silica gel, ethyl acetate:hexane) and quantify impurities using LC-MS. Compare with reference standards to identify hydrolytic or oxidative byproducts (e.g., formation of pyrrolidine derivatives or nitriles). Store lyophilized samples at -20°C in argon-filled vials to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability thresholds, solvent DMSO concentrations). Replicate studies using orthogonal methods:

  • In vitro : Compare IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized MTT protocols.
  • In silico : Perform molecular docking (AutoDock Vina) to assess binding affinity consistency across protein targets.
  • Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to minimize batch effects .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?

  • Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., cytochrome P450 isoforms) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., 7-ethoxyresorufin for CYP3A4) for real-time activity monitoring. Validate findings with CRISPR-edited enzyme knockouts and rescue experiments to confirm target specificity .

Q. How can computational modeling improve the prediction of this compound’s metabolic pathways?

  • Answer : Utilize software like Schrödinger’s ADMET Predictor or GLORYx to simulate phase I/II metabolism. Input SMILES notation and prioritize cytochrome-mediated oxidation sites (e.g., pyrrolidine ring hydroxylation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis for metabolite identification .

Methodological Considerations Table

Research Aspect Recommended Approach Validation Criteria
Synthesis Purity Gradient elution chromatography≥95% purity via HPLC/UV
Toxicity Screening Zebrafish embryo model (OECD 236)LC50_{50} < 100 µM
Enzyme Kinetics Lineweaver-Burk plotsR2^2 > 0.95 for linear regression
Metabolite Profiling High-resolution mass spectrometry (HRMS)MS/MS fragmentation matching reference libraries

Key Citations

  • Safety protocols for amidoxime derivatives .
  • Synthesis and NMR validation strategies .
  • Computational ADME modeling frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide
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N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.